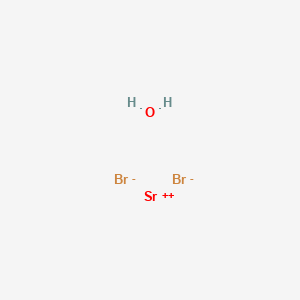

Strontium bromide monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

strontium;dibromide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.H2O.Sr/h2*1H;1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCOUPFTCAQKJM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Br-].[Br-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br2H2OSr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589960 | |

| Record name | Strontium bromide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-53-9, 33429-50-4 | |

| Record name | Strontium bromide (SrBr2), hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Strontium bromide--water (1/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Strontium Bromide Monohydrate (SrBr₂·H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Strontium Bromide Monohydrate (SrBr₂·H₂O). The information is presented to support research, development, and application of this compound in various scientific fields.

Introduction

This compound (SrBr₂·H₂O) is one of the hydrated forms of strontium bromide, an inorganic salt with significant applications, including in medicine and as a reagent in chemical synthesis.[1][2] Its properties are of particular interest in the field of thermochemical energy storage due to the reversible nature of its hydration and dehydration processes.[3][4][5] Understanding the precise physical and chemical characteristics of the monohydrate form is crucial for its effective utilization. This document details these properties, the experimental methods used for their determination, and the key chemical transformations it undergoes.

Physical Properties of this compound

The physical properties of SrBr₂·H₂O are summarized in the table below. These properties are fundamental for its handling, storage, and application in various experimental and industrial settings.

| Property | Value | Notes |

| Molar Mass | 265.44 g/mol | Computed value.[6] |

| Appearance | White crystalline powder | Anhydrous SrBr₂ is also a white, odorless, crystalline powder.[1][7][8] |

| Solubility in Water | Very Soluble | The anhydrous form has a solubility of 107 g/100 mL.[7][8] The monohydrate is also highly soluble.[1][9] |

| Solubility in Other Solvents | Soluble in alcohol (ethanol, methanol, carbinol, amyl alcohol). Insoluble in ether. | [1][2][7][10][11] |

| Hygroscopicity | Hygroscopic | The compound readily absorbs moisture from the air.[1][2] |

Chemical Properties and Reactions

The chemical behavior of SrBr₂·H₂O is largely defined by its hydration state and the reactivity of the strontium and bromide ions.

| Property | Description |

| Chemical Formula | SrBr₂·H₂O |

| Decomposition | Decomposes to anhydrous SrBr₂ upon heating. The transition from the hexahydrate to the monohydrate occurs around 89-100°C, and further heating to 180°C yields the anhydrous form.[3][12][13] |

| Dissociation in Water | When dissolved in water, it dissociates into strontium ions (Sr²⁺) and bromide ions (Br⁻).[14] |

| Flame Test | Imparts a characteristic bright red color to a flame, indicative of the presence of strontium ions.[1][2][7] |

The reversible reaction between anhydrous strontium bromide and its monohydrate form with water vapor is central to its application in thermochemical energy storage.[3][4][5] The reaction is as follows:

SrBr₂(s) + H₂O(g) ⇌ SrBr₂·H₂O(s) + ΔRH

This reaction is exothermic during hydration and endothermic during dehydration.[3][4][5] The specific energy density of this reaction is approximately 291 kJ/kg of SrBr₂.[3][4][5]

Caption: Dehydration and hydration pathway of strontium bromide hydrates.

Experimental Protocols

The characterization of SrBr₂·H₂O involves several standard analytical techniques to determine its physical and chemical properties.

This compound is typically prepared from the hexahydrate form.[3]

-

Starting Material: Strontium Bromide Hexahydrate (SrBr₂·6H₂O).

-

Dehydration: The hexahydrate crystals are placed in a circulating air oven.

-

Heating: The temperature is raised to approximately 70-100°C.[3][13] The material is heated for several hours.

-

Verification: The transformation to the monohydrate is confirmed by monitoring the mass loss, which should correspond to the loss of five water molecules.

-

Storage: The resulting SrBr₂·H₂O is stored in a desiccated environment or at an elevated temperature (e.g., 70-110°C) to prevent rehydration.[3]

Caption: Experimental workflow for the preparation of SrBr₂·H₂O.

TGA is employed to study the thermal stability and the kinetics of dehydration and hydration.

-

Sample Preparation: A small, precisely weighed sample (e.g., 15 mg) of SrBr₂·H₂O is placed in the TGA crucible.[3]

-

Atmosphere Control: The experiment is conducted under a controlled atmosphere, for instance, with a specific water vapor partial pressure to study hydration/dehydration equilibria.

-

Temperature Program: The sample is subjected to a controlled temperature program, such as a constant heating/cooling rate (e.g., ±0.5 K/min).[3]

-

Data Acquisition: The mass of the sample is recorded continuously as a function of temperature.

-

Analysis: The resulting data provides information on the temperatures at which water is lost or gained, the stoichiometry of the hydrates, and the kinetics of these processes.

XRD is used to determine the crystal structure of the material. While the structure of anhydrous α-SrBr₂ is well-documented as tetragonal with space group P4/n, detailed crystallographic data for the monohydrate requires specific experimental determination.[12][15]

-

Sample Preparation: A fine powder of SrBr₂·H₂O is prepared and mounted on a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected over a range of angles (2θ).

-

Phase Identification: The resulting diffraction pattern is compared to databases (e.g., ICDD) to confirm the phase purity of the monohydrate.

-

Structure Solution/Refinement: For an unknown structure, the diffraction data can be used to determine the unit cell parameters, space group, and atomic positions.

Conclusion

This compound is a compound with well-defined, yet complex, physical and chemical properties centered around its hydration state. Its high solubility in water and alcohol, coupled with its specific thermal decomposition pathway, makes it a versatile compound for various applications. The detailed experimental protocols provided herein serve as a foundation for researchers and scientists to further investigate and utilize SrBr₂·H₂O, particularly in the promising area of thermochemical energy storage. The data and methodologies presented in this guide are intended to facilitate reproducible and accurate research in the diverse fields that employ this important inorganic salt.

References

- 1. Strontium bromide | 10476-81-0 [chemicalbook.com]

- 2. Strontium bromide | 10476-81-0 [amp.chemicalbook.com]

- 3. elib.dlr.de [elib.dlr.de]

- 4. electronic library - Thermodynamic and kinetic investigations of the SrBr2 hydration and dehydration reactions for thermochemical energy storage and heat transformation [elib.dlr.de]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Br2H2OSr | CID 17749157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. buy Strontium bromide hexahydrate Crystal manufacturers - FUNCMATER [funcmater.com]

- 8. Strontium bromide (SrBr2)-Powder - FUNCMATER [funcmater.com]

- 9. quora.com [quora.com]

- 10. strontium bromide hexahydrate [chemister.ru]

- 11. chembk.com [chembk.com]

- 12. Strontium bromide - Wikipedia [en.wikipedia.org]

- 13. This compound | 14519-13-2 | Benchchem [benchchem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. next-gen.materialsproject.org [next-gen.materialsproject.org]

Synthesis of Strontium Bromide Monohydrate from Hexahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for strontium bromide monohydrate (SrBr₂·H₂O) from strontium bromide hexahydrate (SrBr₂·6H₂O). This process is of significant interest for various applications, including pharmaceuticals and materials science, where precise control over hydration state is critical. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and relevant characterization data.

Introduction

Strontium bromide is a salt with the chemical formula SrBr₂. It readily forms hydrates, with the hexahydrate (SrBr₂·6H₂O) being a common commercially available form. For many advanced applications, the monohydrate (SrBr₂·H₂O) is the desired compound due to its specific physical and chemical properties. The synthesis of the monohydrate from the hexahydrate is achieved through a controlled thermal dehydration process. This guide outlines the methodology for this conversion, emphasizing procedural details and data presentation for reproducibility.

Physicochemical Properties

A clear understanding of the properties of both the starting material and the target compound is essential for successful synthesis and characterization.

| Property | Strontium Bromide Hexahydrate | This compound | Strontium Bromide (Anhydrous) |

| Chemical Formula | SrBr₂·6H₂O | SrBr₂·H₂O | SrBr₂ |

| Molar Mass | 355.53 g/mol [1] | 265.44 g/mol | 247.43 g/mol [1] |

| Appearance | White crystalline powder[1] | White crystalline solid | Colorless, transparent crystals[2] |

| Density | 2.386 g/cm³[1] | Not readily available | 4.216 g/cm³[1] |

| CAS Number | 7789-53-9[3] | 14519-13-2[4] | 10476-81-0 |

| Solubility | Soluble in water and alcohol[2] | Soluble in water | Soluble in water and alcohol[2] |

Synthesis Route: Thermal Dehydration

The conversion of strontium bromide hexahydrate to its monohydrate is a solid-state dehydration reaction. This process involves the removal of five water molecules of crystallization by heating.[1]

Reaction:

SrBr₂·6H₂O(s) + Heat → SrBr₂·H₂O(s) + 5H₂O(g)

The reaction is typically carried out in a controlled temperature environment, such as a laboratory oven or furnace. The temperature must be carefully controlled to prevent the formation of the anhydrous form, which occurs at higher temperatures.[1] Research indicates that the hexahydrate decomposes to the monohydrate at temperatures around 60-70°C.[3][5] Further heating to 180°C will result in the anhydrous form.[1][6]

Caption: Thermal dehydration pathway of Strontium Bromide Hydrates.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Strontium bromide hexahydrate (SrBr₂·6H₂O)

-

Drying oven or furnace with temperature control

-

Shallow, heat-resistant glass or ceramic dish (e.g., evaporating dish)

-

Spatula

-

Analytical balance

-

Desiccator

Procedure:

-

Sample Preparation: Weigh a clean, dry evaporating dish. Record the mass.

-

Add a known mass of strontium bromide hexahydrate to the evaporating dish. Spread the solid in a thin, even layer to maximize the surface area exposed to heat.

-

Dehydration: Place the evaporating dish containing the strontium bromide hexahydrate into a preheated oven or furnace set to a temperature between 60°C and 70°C.

-

Monitoring the Reaction: Heat the sample for several hours. The progress of the dehydration can be monitored by periodically removing the dish from the oven (placing it in a desiccator to cool to room temperature to prevent moisture reabsorption) and weighing it. The mass will decrease as water is driven off.

-

Completion: The reaction is complete when the mass of the sample becomes constant, indicating that all five water molecules have been removed to form the monohydrate. The theoretical mass loss can be calculated to confirm the conversion.

-

Storage: Once the dehydration is complete, cool the this compound in a desiccator to prevent rehydration from atmospheric moisture. Store the final product in a tightly sealed container in a dry environment.

Caption: Experimental workflow for the synthesis of SrBr₂·H₂O.

Data Presentation and Characterization

Quantitative data is crucial for verifying the successful synthesis of this compound.

Table 2: Theoretical Mass Loss Calculation

| Compound | Molar Mass ( g/mol ) | Moles of Water Lost per Mole of SrBr₂·6H₂O | Mass of Water Lost per Mole of SrBr₂·6H₂O (g) | Theoretical Mass Loss (%) |

| SrBr₂·6H₂O | 355.53 | 5 | 90.08 | 25.34% |

Characterization:

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Thermogravimetric Analysis (TGA): TGA can be used to precisely determine the water content and the dehydration temperatures. The TGA curve of the hexahydrate would show a distinct mass loss step corresponding to the removal of five water molecules in the 60-100°C range.

-

X-Ray Diffraction (XRD): XRD analysis can confirm the crystal structure of the resulting monohydrate and ensure that it is free from the hexahydrate or anhydrous forms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to observe changes in the vibrational modes of the water molecules, distinguishing between the hexahydrate and monohydrate forms.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Handle strontium bromide in a well-ventilated area.

-

Avoid inhalation of the powder.

-

Refer to the Safety Data Sheet (SDS) for strontium bromide for detailed safety information.

Conclusion

The synthesis of this compound from its hexahydrate is a straightforward and reproducible process based on controlled thermal dehydration. By following the detailed protocol and utilizing appropriate characterization techniques, researchers can reliably produce high-purity this compound for a variety of scientific and developmental applications. Careful control of temperature and monitoring of mass loss are key to achieving the desired product while avoiding the formation of the anhydrous salt.

References

Thermal Decomposition of Strontium Bromide Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of strontium bromide monohydrate (SrBr₂·H₂O). The information presented herein is curated for professionals in research, science, and drug development who require a detailed understanding of the material's behavior under thermal stress. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides a visual representation of the decomposition pathway.

Introduction

Strontium bromide is an inorganic salt that can exist in various hydrated forms, with the monohydrate and hexahydrate being of significant interest. The reversible hydration and dehydration of these compounds, particularly the transition between the monohydrate and anhydrous forms, are central to applications in thermochemical energy storage and heat transformation.[1][2][3] A thorough understanding of the thermal decomposition pathway is critical for optimizing these applications and for ensuring material stability in various processes.

The primary thermal decomposition event for this compound is a single-step dehydration process, yielding the anhydrous salt and water vapor. This reaction is reversible and is governed by temperature and water vapor partial pressure.

Reaction: SrBr₂(s) + H₂O(g) ⇌ SrBr₂·H₂O(s)[1][3]

Quantitative Decomposition Data

The following tables summarize the key quantitative data related to the thermal decomposition of strontium bromide hydrates, compiled from various studies.

Table 1: Dehydration Stages of Strontium Bromide Hydrates

| Hydrate Form | Transition Temperature (°C) | Resulting Product | Reference |

| Strontium Bromide Hexahydrate (SrBr₂·6H₂O) | 70 | This compound (SrBr₂·H₂O) | [2] |

| Strontium Bromide Hexahydrate (SrBr₂·6H₂O) | 89 | Strontium Bromide Dihydrate (SrBr₂·2H₂O) | [2] |

| Strontium Bromide Dihydrate (SrBr₂·2H₂O) | 180 | Anhydrous Strontium Bromide (SrBr₂) | [2] |

| This compound (SrBr₂·H₂O) | >180 | Anhydrous Strontium Bromide (SrBr₂) | [2][4] |

Table 2: Thermodynamic and Kinetic Data for the Monohydrate-Anhydrous Transition

| Parameter | Value | Conditions | Reference |

| Specific Energy Density | 291 kJ/kg SrBr₂ (81 kWh/t) | - | [1] |

| Dehydration Onset Temperature | 211 °C | Water vapor partial pressure of 19 kPa, heating rate of ±0.5 K/min | [1] |

| Hydration Onset Temperature | 158 °C | Water vapor partial pressure of 19 kPa, cooling rate of ±0.5 K/min | [1] |

| Thermal Hysteresis | 53 K | Water vapor partial pressure of 19 kPa | [1] |

| Thermal Hysteresis | 22 K | Water vapor partial pressure of 5 kPa | [1] |

| Specific Thermal Power (Dehydration) | 2.5 kW/kg of SrBr₂·H₂O | 210 °C and 5 kPa steam pressure | [1] |

| Specific Thermal Power (Hydration) | up to 4 kW/kg SrBr₂ | 180 °C and 69 kPa | [1] |

Experimental Protocols

The characterization of the thermal decomposition of this compound predominantly involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques are often used simultaneously (TGA-DSC) to correlate mass loss with energetic changes. In-situ X-ray diffraction (XRD) is also employed to study crystallographic changes during decomposition.

Sample Preparation

-

Starting Material: Strontium bromide hexahydrate (SrBr₂·6H₂O) of high purity (e.g., 99%) is typically used as the starting material.[1]

-

Dehydration to Monohydrate: The hexahydrate is dried in a circulating air oven at a controlled temperature, for instance, 70 °C for several hours, to obtain the monohydrate form.[1][2] The completion of the dehydration to the monohydrate is confirmed by monitoring the mass loss.

-

Storage: The prepared monohydrate samples are stored at an elevated temperature (e.g., 70-110 °C) to prevent rehydration before analysis.[1]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Instrumentation: A simultaneous TGA-DSC instrument (e.g., Mettler-Toledo TGA/DSC 1, STA 449 F3) is commonly used.[1]

-

Sample Size: Small sample sizes, typically on the order of 5-15 mg, are used for TGA-DSC analysis.[1]

-

Crucibles: Aluminum or other inert material crucibles are used to hold the sample.

-

Atmosphere: The experiments are conducted under a controlled atmosphere, often a flow of inert gas (e.g., nitrogen) with a specific water vapor partial pressure.[1] The gas flow rate is maintained at a constant value, for example, 50 ml/min.

-

Temperature Program:

-

Dynamic Scans: The sample is heated at a constant rate (e.g., 0.1 to 10 °C/min) over a defined temperature range (e.g., 25 to 300 °C) to determine the onset and peak temperatures of decomposition.[5]

-

Isothermal Scans: The sample is held at a constant temperature while the atmosphere is changed (e.g., by introducing a specific water vapor pressure) to study the kinetics of the reaction at a specific temperature.[1]

-

-

Data Analysis: The TGA data provides the mass loss as a function of temperature, which is used to determine the stoichiometry of the dehydration. The DSC data provides the heat flow, from which the enthalpy of the reaction can be determined. The onset temperature of the mass loss in the TGA curve or the peak of the endotherm in the DSC curve is taken as the decomposition temperature.

In-situ X-ray Diffraction (XRD)

-

Purpose: In-situ XRD is used to monitor the changes in the crystal structure of the material as it is heated. This allows for the direct identification of the crystalline phases present at different temperatures.

-

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature, controlled-atmosphere sample stage is required.

-

Procedure: The sample is placed in the specialized sample holder and heated according to a defined temperature program, similar to that used in TGA-DSC. XRD patterns are collected at regular intervals as the temperature increases.

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystalline phases present at each temperature. This provides direct evidence of the transformation from the monohydrate to the anhydrous phase.

Visualization of the Decomposition Pathway

The following diagrams illustrate the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Caption: Thermal decomposition and rehydration pathway of strontium bromide hydrates.

References

An In-depth Technical Guide to the Hygroscopic Nature of Strontium Bromide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of strontium bromide monohydrate (SrBr₂·H₂O). Strontium bromide is a salt with applications in the pharmaceutical industry, including historical use as a sedative and potential roles in modern therapeutic formulations.[1] Its interaction with atmospheric moisture is a critical parameter that can influence its stability, handling, and performance in drug products. Understanding the hygroscopicity of this compound is therefore essential for formulation development, manufacturing, and ensuring product quality.

Physicochemical Properties of Strontium Bromide and Its Hydrates

Strontium bromide can exist in anhydrous form (SrBr₂) as well as in various hydrated states, most notably the monohydrate (SrBr₂·H₂O) and the hexahydrate (SrBr₂·6H₂O).[2] The physical and chemical properties of these forms are summarized in the table below for easy comparison. The anhydrous form is particularly hygroscopic and will readily absorb moisture from the atmosphere to form hydrates.[3]

| Property | Strontium Bromide (Anhydrous) | This compound | Strontium Bromide Hexahydrate |

| Chemical Formula | SrBr₂ | SrBr₂·H₂O | SrBr₂·6H₂O |

| Molecular Weight | 247.43 g/mol [1] | 265.44 g/mol [4] | 355.53 g/mol [2] |

| Appearance | White crystalline powder[2] | White crystalline solid | White or colorless needle-like crystals[5] |

| Density | 4.216 g/cm³[2] | Not specified | 2.386 g/cm³[2] |

| Melting Point | 643 °C[2] | Decomposes | 88.2 °C (dissolves in its water of crystallization)[5] |

| Solubility in Water | Highly soluble[3] | Soluble | Highly soluble[5] |

| Hygroscopicity | Very deliquescent[3] | Hygroscopic | Hygroscopic[5] |

Hygroscopic Nature and Water Sorption Behavior

The hexahydrate form, upon heating, can be dehydrated to the monohydrate.[2] Specifically, strontium bromide hexahydrate loses five water molecules at approximately 100°C to form the monohydrate.[2] Further heating to around 180°C will yield the anhydrous form.[2] This reversible hydration and dehydration is a key aspect of its behavior in environments with varying relative humidity.

The relationship between the different hydrated forms of strontium bromide can be visualized as follows:

Figure 1: Relationship between the hydrated forms of strontium bromide.

Experimental Protocols for Hygroscopicity Determination

To quantitatively assess the hygroscopic nature of this compound, standardized experimental protocols are necessary. The following sections detail the methodologies for two common techniques: Dynamic Vapor Sorption (DVS) and the static desiccator method.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[6] This method allows for the determination of a moisture sorption isotherm, which is a plot of the equilibrium moisture content as a function of relative humidity.

-

Sample Preparation: Accurately weigh 5-15 mg of this compound into a clean, dry DVS sample pan.

-

Initial Drying: Place the sample in the DVS instrument and dry it at a specified temperature (e.g., 25°C) under a stream of dry nitrogen (0% relative humidity) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument will hold the humidity constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: After reaching the maximum relative humidity, decrease the humidity in the same stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each relative humidity step is recorded. The moisture content is calculated as the percentage increase in mass relative to the initial dry mass. The data is then plotted as a moisture sorption isotherm (moisture content vs. relative humidity).

The experimental workflow for DVS analysis can be visualized as follows:

Figure 2: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Static Desiccator Method (European Pharmacopoeia)

A simpler, albeit less detailed, method for classifying the hygroscopicity of a substance is the static desiccator method, as described in the European Pharmacopoeia. This method categorizes a substance based on its percentage weight gain after storage at a specific high-humidity condition for a set period.

-

Sample Preparation: Weigh a suitable glass weighing vessel with a stopper (m₁). Add a sample of this compound (that has been previously dried or has a known low water content) to the vessel and weigh again (m₂). The initial mass of the sample is (m₂ - m₁).

-

Exposure: Place the unstoppered weighing vessel in a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity of approximately 79.5% at 25°C. The desiccator should be maintained at a constant temperature of 25°C ± 1°C.

-

Incubation: Allow the sample to stand in the desiccator for 24 hours.

-

Final Weighing: After 24 hours, remove the weighing vessel from the desiccator, immediately stopper it, and weigh it (m₃).

-

Calculation and Classification: Calculate the percentage increase in mass using the formula: [ (m₃ - m₂) / (m₂ - m₁) ] * 100. The hygroscopicity is then classified according to the European Pharmacopoeia guidelines.

Hygroscopicity Classification (European Pharmacopoeia)

| Classification | Percentage Weight Gain |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Implications for Drug Development

The hygroscopic nature of an active pharmaceutical ingredient (API) or excipient like this compound has significant implications for drug development:

-

Stability: Moisture uptake can lead to physical changes such as deliquescence, caking, and changes in crystal form, as well as chemical degradation through hydrolysis.

-

Manufacturing: The flowability and compressibility of powders can be adversely affected by moisture, posing challenges during tableting and capsule filling.

-

Packaging and Storage: Hygroscopic materials require controlled storage conditions and may necessitate the use of packaging with a high moisture barrier to ensure product quality and shelf life.

Conclusion

This compound is a hygroscopic compound, and its interaction with atmospheric moisture is a critical consideration for its use in pharmaceutical applications. While specific quantitative sorption data is not widely published, the established methodologies of Dynamic Vapor Sorption and the static desiccator method provide robust frameworks for characterizing its hygroscopic behavior. A thorough understanding of this property is paramount for ensuring the stability, efficacy, and quality of drug products containing this compound. Researchers and drug development professionals are encouraged to perform these experimental evaluations as part of their formulation and development processes.

References

- 1. Strontium bromide | 10476-81-0 [amp.chemicalbook.com]

- 2. This compound | 14519-13-2 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Br2H2OSr | CID 17749157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Water vapor sorption of water-soluble substances: studies of crystalline solids below their critical relative humidities - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Geometry of Strontium Bromide Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of strontium bromide monohydrate (SrBr₂·H₂O), a compound of interest in various chemical and pharmaceutical research fields. This document details its crystal structure, coordination environment, and the experimental protocols utilized for its characterization.

Introduction

This compound is a crystalline solid in which strontium bromide, an inorganic salt, incorporates a single molecule of water into its crystal lattice. Understanding the precise three-dimensional arrangement of atoms within this compound is fundamental to elucidating its chemical and physical properties, which is crucial for its application in areas such as materials science and drug development. The primary technique for determining this intricate architecture is single-crystal X-ray diffraction.

Molecular Geometry and Crystal Structure

The molecular geometry of this compound is defined by the coordination environment of the strontium cation (Sr²⁺) within the crystal lattice. Detailed crystallographic studies have revealed a complex and asymmetric arrangement.

Coordination Environment of the Strontium Ion

In the solid state, each strontium ion is coordinated to a total of nine atoms: seven bromine atoms and two oxygen atoms from the water molecules.[1] This results in a coordination number of 9 for the strontium ion. The overall geometry of this nine-coordinate environment is best described as a distorted monocapped square antiprism.

Quantitative Crystallographic Data

The precise structural parameters of this compound, as determined by single-crystal X-ray diffraction, are summarized in the table below. These values provide a quantitative description of the bonding and geometry within the crystal structure.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.23 Å |

| b | 11.98 Å |

| c | 8.34 Å |

| β | 113.4° |

| Coordination Number of Sr²⁺ | 9 |

| Bond Lengths | |

| Sr-O | 2.52 Å |

| Sr-Br | 3.21 - 3.35 Å |

Experimental Protocols

The determination of the molecular geometry of this compound relies on precise experimental techniques, primarily single-crystal X-ray diffraction.

Synthesis of this compound Single Crystals

The synthesis of single crystals of this compound suitable for X-ray diffraction is a critical first step.

Protocol:

-

Preparation of Strontium Bromide Hexahydrate (SrBr₂·6H₂O): Strontium carbonate (SrCO₃) is reacted with hydrobromic acid (HBr). The resulting solution is then carefully evaporated to yield crystals of strontium bromide hexahydrate.

-

Dehydration to Monohydrate: Single crystals of the hexahydrate are heated in a controlled environment. Specifically, heating at 100°C in the air for a sufficient duration will drive off five water molecules to form this compound.[1] Careful temperature control is necessary to avoid complete dehydration to the anhydrous form, which occurs at temperatures above 180°C.

Single-Crystal X-ray Diffraction Analysis

The following protocol outlines the key steps for determining the crystal structure of this compound.

Protocol:

-

Crystal Selection and Mounting: A suitable single crystal of this compound (typically 0.1-0.3 mm in size) is selected under a microscope to ensure it is well-formed and free of defects. The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing: The collected diffraction intensities are processed to correct for experimental factors such as absorption and to reduce the data to a set of unique reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson synthesis to determine the initial positions of the atoms. The structural model is then refined to achieve the best possible fit with the experimental data, yielding the final atomic coordinates, bond lengths, and bond angles.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Coordination sphere of the Strontium ion.

Caption: Experimental workflow for structure determination.

References

An In-depth Technical Guide to the Phase Transitions of Hydrated Strontium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transitions of hydrated strontium bromide (SrBr₂), a compound of significant interest for thermochemical energy storage and as a potential pharmaceutical excipient. This document details the thermodynamic properties, experimental protocols for characterization, and the logical pathways of its hydration and dehydration processes.

Core Concepts and Phase Transitions

Strontium bromide can exist in several hydration states, with the most common being the hexahydrate (SrBr₂·6H₂O), monohydrate (SrBr₂·H₂O), and the anhydrous form (SrBr₂). The transitions between these states are reversible solid-gas reactions involving the absorption and release of water vapor, accompanied by significant energy changes. These properties make strontium bromide a promising material for thermal energy storage applications.[1][2]

The primary phase transitions of interest are:

-

Dehydration: The process of removing water molecules from the crystal structure, typically induced by an increase in temperature or a decrease in ambient water vapor pressure.

-

Hydration: The process of incorporating water molecules into the crystal structure, occurring at lower temperatures and higher water vapor pressures.

The key transitions are the dehydration of the hexahydrate to the monohydrate and the subsequent dehydration of the monohydrate to the anhydrous form. A dihydrate (SrBr₂·2H₂O) is also reported as an intermediate.[3]

Quantitative Data on Phase Transitions

The following tables summarize the key quantitative data related to the phase transitions of hydrated strontium bromide, compiled from various experimental studies.

Table 1: Dehydration and Hydration Transition Temperatures of Strontium Bromide Hydrates

| Transition | Condition | Temperature (°C) | Notes |

| SrBr₂·6H₂O → SrBr₂·2H₂O | Heating | 89 | Decomposition to dihydrate.[3] |

| SrBr₂·2H₂O → SrBr₂ (anhydrous) | Heating | 180 | Formation of anhydrous SrBr₂.[3] |

| SrBr₂·H₂O → SrBr₂·6H₂O (Hydration) | 14 mbar water vapor pressure | 43.8 | Onset of hydration.[1] |

| SrBr₂·6H₂O → SrBr₂·H₂O (Dehydration) | 9 mbar water vapor pressure | 47.6 | Onset of dehydration.[1] |

| SrBr₂ (anhydrous) + H₂O(g) ⇌ SrBr₂·H₂O(s) | - | 150 - 300 | Temperature range for this reversible reaction in thermochemical applications.[4][5] |

Table 2: Thermodynamic and Kinetic Parameters

| Parameter | Value | Units | Conditions/Notes |

| Theoretical Energy Density (SrBr₂ 6-1 transition) | 945 | kJ/kg | For the transition between hexahydrate and monohydrate.[1] |

| Effective Energy Density (SrBr₂ 6-1 transition) | 798 | kJ/kg | Practical energy density.[1] |

| Specific Energy Density (SrBr₂ + H₂O ⇌ SrBr₂·H₂O) | 291 | kJ/kg SrBr₂ | For the monohydrate formation.[4][5] |

| Reaction Enthalpy (ΔRH) (SrBr₂ + H₂O ⇌ SrBr₂·H₂O) | 71.98 | kJ/mol | Standard enthalpy of reaction.[4] |

| Reaction Entropy (ΔRS) (SrBr₂ + H₂O ⇌ SrBr₂·H₂O) | 143.93 | J/(mol·K) | Standard entropy of reaction.[4] |

Experimental Protocols for Characterization

The characterization of strontium bromide hydrates and their phase transitions involves several key analytical techniques. The following are detailed methodologies based on cited literature.

Thermogravimetric Analysis (TGA)

Objective: To determine the changes in mass of a sample as a function of temperature and/or time in a controlled atmosphere, allowing for the quantification of water loss or gain during dehydration and hydration.

Methodology:

-

Sample Preparation: Strontium bromide hexahydrate is dehydrated to the desired starting form (e.g., monohydrate) in a circulating air oven at a controlled temperature (e.g., 70°C for several hours to obtain SrBr₂·H₂O).[4] The sample is then ground and sieved to a specific particle size range (e.g., 50-164 μm).[1]

-

Instrumentation: A thermogravimetric analyzer is used.

-

Experimental Conditions:

-

A small, precisely weighed sample (e.g., ~15 mg) is placed in the TGA sample pan.[4]

-

The sample is subjected to a controlled temperature program, which can be isothermal or a constant heating/cooling rate.

-

A controlled atmosphere is maintained by purging with an inert gas (e.g., dry N₂) or a gas with a specific water vapor partial pressure.[5]

-

-

Data Analysis: The mass change of the sample is recorded as a function of temperature and time. The resulting TGA curve is analyzed to identify the temperatures at which dehydration or hydration events occur and to quantify the number of water molecules lost or gained.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of the enthalpy changes associated with phase transitions.

Methodology:

-

Sample Preparation: A small amount of the hydrated sample (e.g., ~6 mg) is accurately weighed and placed into a standard aluminum DSC pan.[1] For experiments involving dehydration, the pan is often left open to allow for the escape of water vapor.

-

Instrumentation: A differential scanning calorimeter is used.

-

Experimental Conditions:

-

The sample and a reference pan (usually empty) are placed in the DSC cell.

-

The system is equilibrated at a starting temperature (e.g., -15°C).[1]

-

The temperature is then ramped up at a constant rate (e.g., 1 K/min) to a final temperature (e.g., 80°C).[1]

-

A controlled atmosphere, typically a dry N₂ flow, is maintained.[1]

-

-

Data Analysis: The DSC thermogram shows peaks corresponding to endothermic (melting, dehydration) or exothermic (crystallization, hydration) events. The area under each peak is integrated to determine the enthalpy change (ΔH) of the transition.

Powder X-Ray Diffraction (XRD)

Objective: To identify the crystalline phases present in a sample at different stages of hydration or dehydration.

Methodology:

-

Sample Preparation: The sample is prepared under controlled humidity conditions to preserve the desired hydration state.

-

Instrumentation: A powder X-ray diffractometer is used.

-

Experimental Conditions:

-

The sample is mounted on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam at various angles (2θ).

-

The intensity of the diffracted X-rays is measured by a detector.

-

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. By comparing the experimental pattern to reference patterns from databases (e.g., ICDD), the specific hydrate phases present in the sample can be identified. This technique is crucial for confirming the starting and ending materials of a phase transition.[1]

Visualization of Processes

The following diagrams illustrate the logical relationships in the phase transitions of hydrated strontium bromide and a typical experimental workflow for its characterization.

Caption: Dehydration and hydration pathways of strontium bromide.

Caption: Experimental workflow for characterizing hydrated strontium bromide.

References

A Comprehensive Technical Guide to Strontium Bromide Monohydrate: Identifiers, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Strontium bromide monohydrate (SrBr₂·H₂O), a compound of growing interest in various scientific fields. This document furnishes detailed information on its chemical identifiers, physicochemical properties, and experimental protocols for its synthesis and characterization, tailored for a scientific audience.

Chemical Identifiers and Nomenclature

Strontium bromide exists in several forms, primarily as an anhydrous salt, a monohydrate, and a hexahydrate. Accurate identification is crucial for experimental reproducibility. The primary identifier for this compound is CAS number 14519-13-2.[1] It is important to distinguish this from the CAS numbers for the anhydrous form (10476-81-0) and the hexahydrate (7789-53-9).[2]

A summary of the key identifiers for this compound and its related compounds is presented in Table 1.

| Identifier | This compound | Strontium Bromide Anhydrous | Strontium Bromide Hexahydrate |

| CAS Number | 14519-13-2[1] | 10476-81-0[3] | 7789-53-9[4] |

| PubChem CID | 17749157[5] | 25302[6] | 165644[4] |

| EC Number | - | 233-969-5[2][3] | 629-397-4[4] |

| UNII | - | 1NG558X5VJ[2] | 7I32N2UD6W[4] |

| InChI Key | NGCOUPFTCAQKJM-UHFFFAOYSA-L[1] | YJPVTCSBVRMESK-UHFFFAOYSA-L[2] | FLMJUJXBFKFYOZ-UHFFFAOYSA-L[7] |

| Molecular Formula | SrBr₂·H₂O | SrBr₂[8] | SrBr₂·6H₂O[4] |

| IUPAC Name | strontium;dibromide;hydrate[5] | Strontium bromide[2] | strontium;dibromide;hexahydrate[4] |

Physicochemical Properties

The physicochemical properties of strontium bromide and its hydrates are essential for their application in research and development. A comparative summary of these properties is provided in Table 2.

| Property | This compound | Strontium Bromide Anhydrous | Strontium Bromide Hexahydrate |

| Molecular Weight | 265.44 g/mol [5] | 247.43 g/mol [6] | 355.52 g/mol [4] |

| Appearance | White crystalline powder | White, odorless, crystalline powder[9] | White hygroscopic crystals or crystalline powder |

| Density | - | 4.216 g/cm³ | 2.386 g/cm³[2] |

| Melting Point | Decomposes | 643 °C | 88.2 °C[10] |

| Solubility | Soluble in water | Soluble in water, ethanol; Insoluble in ether[2] | Soluble in water |

Experimental Protocols

The synthesis of this compound is typically a two-step process involving the initial synthesis of the hexahydrate form, followed by a controlled dehydration.

Synthesis of Strontium Bromide Hexahydrate (SrBr₂·6H₂O)

Strontium bromide hexahydrate can be synthesized by reacting Strontium carbonate (SrCO₃) or Strontium hydroxide (Sr(OH)₂) with hydrobromic acid (HBr).[1][2]

Reaction using Strontium Carbonate: SrCO₃(s) + 2HBr(aq) → SrBr₂(aq) + H₂O(l) + CO₂(g)[1]

Reaction using Strontium Hydroxide: Sr(OH)₂(aq) + 2HBr(aq) → SrBr₂(aq) + 2H₂O(l)[1]

Detailed Methodology:

-

Reactant Preparation: Prepare a stoichiometric amount of either Strontium carbonate or Strontium hydroxide.

-

Reaction: Slowly add hydrobromic acid to the strontium salt under constant stirring. The reaction with strontium carbonate will evolve carbon dioxide gas. Ensure the reaction is carried out in a well-ventilated fume hood.

-

Crystallization: Once the reaction is complete, the resulting solution contains aqueous Strontium bromide. The hexahydrate can be crystallized from this solution by slow evaporation at room temperature.[10]

-

Purification: The resulting crystals can be purified by recrystallization from water.[9]

Preparation of this compound (SrBr₂·H₂O)

The monohydrate is obtained through the controlled dehydration of the hexahydrate.

Dehydration Reaction: SrBr₂·6H₂O(s) → SrBr₂·H₂O(s) + 5H₂O(g)

Detailed Methodology:

-

Drying: Place the synthesized Strontium bromide hexahydrate crystals in a circulating air oven.

-

Heating: Heat the sample at a controlled temperature. It has been demonstrated that heating at 70°C for several hours is effective for this conversion.[1][11] Another source suggests that heating at 100°C in the air will also yield the monohydrate.[1]

-

Monitoring: The conversion to the monohydrate can be confirmed by monitoring the mass loss corresponding to the removal of five water molecules.[11]

-

Further Dehydration: It is crucial to control the temperature, as further heating to 180°C will result in the formation of the anhydrous form.[1][2]

Characterization

Crystal Structure Analysis

The crystal structure of this compound and its anhydrous form has been elucidated using X-ray diffraction techniques.[1][12] The anhydrous α-form of Strontium bromide possesses a tetragonal crystal system with the space group P4/n.[1][2]

Logical Workflow

The following diagram illustrates the synthesis and dehydration pathway for producing this compound.

Caption: Synthesis and dehydration pathway of Strontium bromide hydrates.

References

- 1. This compound | 14519-13-2 | Benchchem [benchchem.com]

- 2. Strontium bromide - Wikipedia [en.wikipedia.org]

- 3. Strontium bromide anhydrous, powder, 99.995 trace metals 10476-81-0 [sigmaaldrich.com]

- 4. Strontium bromide hexahydrate | Br2H12O6Sr | CID 165644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | Br2H2OSr | CID 17749157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Strontium bromide | Br2Sr | CID 25302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Strontium bromide hexahydrate | 7789-53-9 [sigmaaldrich.com]

- 8. heegermaterials.com [heegermaterials.com]

- 9. Strontium bromide | 10476-81-0 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. elib.dlr.de [elib.dlr.de]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

Methodological & Application

Application of Strontium Bromide Monohydrate (SrBr₂·H₂O) in Solid-State Batteries: An Exploratory Guide

Disclaimer: The application of Strontium Bromide Monohydrate (SrBr₂·H₂O) as a solid electrolyte in solid-state batteries is an emerging and largely unexplored area of research. The following application notes and protocols are presented as an exploratory guide for researchers and scientists interested in investigating its potential. The information is based on the known chemical and physical properties of SrBr₂·H₂O, primarily from the context of thermochemical energy storage, and is combined with established methodologies from the field of solid-state battery research.

Application Notes

Strontium bromide is a halide salt that exists in anhydrous (SrBr₂) and hydrated forms, most notably the monohydrate (SrBr₂·H₂O) and hexahydrate (SrBr₂·6H₂O)[1][2]. While the anhydrous high-temperature β-phase of SrBr₂ exhibits superionic conductivity, its application in standard batteries is limited by the high operational temperatures (around 650 °C)[2][3]. The monohydrate form, SrBr₂·H₂O, offers a potential, yet uninvestigated, avenue for a solid-state electrolyte at or near ambient temperatures.

The primary mobile ion would likely be the bromide anion (Br⁻), or potentially strontium cations (Sr²⁺) if a suitable strontium-based anode is used. The presence of crystalline water introduces both potential benefits, such as influencing crystal structure and ion mobility, and challenges, including limited electrochemical stability and potential reactions with electrode materials.

Potential Advantages:

-

Non-flammability: As an inorganic solid, SrBr₂·H₂O would eliminate the fire hazards associated with liquid electrolytes in conventional lithium-ion batteries.

-

Divalent Ion Conduction: If Sr²⁺ conduction is feasible, it could lead to higher energy densities compared to monovalent ion systems, although this typically comes with the challenge of slower kinetics.

Key Research Questions and Challenges:

-

Ionic Conductivity: The ionic conductivity of SrBr₂·H₂O at ambient temperatures is currently unknown and is the most critical parameter to determine its feasibility.

-

Electrochemical Stability Window: The voltage range within which SrBr₂·H₂O remains stable without undergoing oxidation or reduction must be determined. The presence of water and bromide ions suggests a potentially limited stability window. Bromide-based electrolytes in other systems show oxidative stability up to around 3-3.5 V[4][5].

-

Interfacial Compatibility: Chemical and electrochemical compatibility with anode and cathode materials is crucial for cell performance and longevity. The water of hydration is a significant concern as it may react with highly reactive anodes (like lithium or even strontium metal).

-

Mechanical Properties: The solid electrolyte must have adequate mechanical strength to prevent dendrite penetration while also being processable into thin, dense membranes.

Quantitative Data Summary

The following tables summarize the known physical and chemical properties of strontium bromide and its hydrates. Battery performance metrics are listed as "To Be Determined" as no data currently exists for this application.

Table 1: Physical and Chemical Properties of Strontium Bromide Compounds

| Property | Anhydrous SrBr₂ | Monohydrate SrBr₂·H₂O | Hexahydrate SrBr₂·6H₂O |

| Molar Mass | 247.43 g/mol [6] | 265.44 g/mol [7][8] | 355.53 g/mol [2] |

| Appearance | White crystalline powder[2] | White crystalline powder | White, hygroscopic powder[9] |

| Density | 4.216 g/cm³[2] | Not available | 2.386 g/cm³[2] |

| Melting Point | 643 °C[2] | Decomposes (loses water) above 100 °C[1] | Decomposes at 89 °C to dihydrate[2] |

| Crystal Structure (α-form) | Tetragonal, P4/n[2] | Not available | Not available |

| Ionic Conductivity | ~1 S/cm (β-phase, >650 °C)[2][3] | To Be Determined | To Be Determined |

Table 2: Target and "To Be Determined" Solid-State Battery Parameters for SrBr₂·H₂O

| Parameter | Target Value for Solid Electrolytes | Value for SrBr₂·H₂O Electrolyte |

| Ionic Conductivity (Room Temp.) | > 10⁻⁴ S/cm[10] | To Be Determined |

| Cation/Anion Transference Number | Cation > 0.9 (for cation conduction) | To Be Determined |

| Electrochemical Stability Window | 0 to >4 V vs. Li/Li⁺ (for Li-ion systems)[10] | To Be Determined |

| Interfacial Resistance | < 10 Ω·cm² | To Be Determined |

| Operating Temperature | -20 to 60 °C | To Be Determined |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (SrBr₂·H₂O)

This protocol describes the synthesis of SrBr₂·H₂O from commercially available strontium bromide hexahydrate.

Materials:

-

Strontium bromide hexahydrate (SrBr₂·6H₂O, 99% or higher purity)

-

Circulating air oven or vacuum oven

-

Analytical balance

-

Mortar and pestle

-

Glovebox (Argon-filled, H₂O < 1 ppm, O₂ < 1 ppm)

Procedure:

-

Weigh a clean, dry ceramic crucible.

-

Add a known mass of SrBr₂·6H₂O to the crucible.

-

Place the crucible in a circulating air oven pre-heated to 70-80 °C.

-

Heat the sample for 12-24 hours. The hexahydrate will lose five water molecules to form the monohydrate[1][11].

-

Periodically remove the crucible (transferring to a desiccator to cool) and weigh it to monitor the mass loss. The theoretical mass loss for the conversion of SrBr₂·6H₂O to SrBr₂·H₂O is approximately 25.3%. Continue heating until the mass becomes constant.

-

Once the desired mass is achieved, transfer the resulting SrBr₂·H₂O powder directly into an argon-filled glovebox to prevent rehydration.

-

Gently grind the powder using a mortar and pestle to obtain a fine, homogeneous powder for pellet fabrication.

Protocol 2: Fabrication of a Solid Electrolyte Pellet

This protocol details the fabrication of a dense SrBr₂·H₂O pellet for electrochemical testing.

Materials:

-

SrBr₂·H₂O powder (from Protocol 1)

-

Die set (e.g., 10 mm diameter)

-

Hydraulic press

-

Glovebox

Procedure:

-

Inside the glovebox, weigh approximately 200-300 mg of the fine SrBr₂·H₂O powder.

-

Assemble the die set and carefully pour the powder into the die cavity.

-

Gently tap the die to level the powder.

-

Place the die set into the hydraulic press (if inside the glovebox) or a sealed container for transfer to a press outside.

-

Apply a uniaxial pressure of 200-300 MPa for 10-15 minutes to form a green pellet.

-

Carefully eject the pellet from the die.

-

Optional Sintering Step: Due to the presence of hydration water, high-temperature sintering is not feasible. A low-temperature annealing step (e.g., 90 °C) under vacuum might be explored to improve grain-to-grain contact, but care must be taken to avoid further dehydration. The feasibility and parameters of this step require experimental determination.

Protocol 3: Electrochemical Characterization

This protocol outlines the assembly of a symmetric cell to measure ionic conductivity via Electrochemical Impedance Spectroscopy (EIS).

Materials:

-

SrBr₂·H₂O pellet (from Protocol 2)

-

Strontium (Sr) foil or other non-blocking electrodes (e.g., Gold, Platinum)

-

Swagelok-type cell or other airtight test cell

-

Potentiostat with a frequency response analyzer

-

Glovebox

Procedure:

-

Cell Assembly (inside glovebox): a. Polish two discs of strontium foil (or other chosen electrode material) to a mirror finish. The diameter should match the pellet diameter. b. Place one electrode disc at the bottom of the Swagelok cell. c. Carefully place the SrBr₂·H₂O pellet on top of the electrode. d. Place the second electrode disc on top of the pellet. e. Assemble the rest of the Swagelok cell components and tighten to ensure good contact.

-

Electrochemical Impedance Spectroscopy (EIS): a. Remove the sealed cell from the glovebox. b. Connect the cell to the potentiostat. c. Allow the cell to rest for 1-2 hours to reach thermal and electrochemical equilibrium. d. Perform an EIS measurement over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC amplitude (e.g., 10 mV). e. The resulting Nyquist plot can be used to determine the bulk and grain boundary resistance of the electrolyte. The total ionic conductivity (σ) can be calculated using the formula: σ = L / (R * A) where L is the thickness of the pellet, R is the total resistance from the x-axis intercept of the Nyquist plot, and A is the cross-sectional area of the pellet.

-

Cyclic Voltammetry (for Electrochemical Stability Window): a. Assemble a cell with the SrBr₂·H₂O electrolyte between a working electrode (e.g., stainless steel) and a reference/counter electrode (e.g., strontium). b. Perform a slow scan rate (e.g., 0.1 mV/s) cyclic voltammetry measurement, starting from the open-circuit voltage and sweeping to anodic and cathodic limits until a sharp increase in current is observed, indicating electrolyte decomposition.

Mandatory Visualizations

Caption: Workflow for the synthesis of SrBr₂·H₂O powder.

Caption: Experimental workflow for cell fabrication and testing.

Caption: Relationship between material properties and battery performance.

References

- 1. This compound | 14519-13-2 | Benchchem [benchchem.com]

- 2. Strontium bromide - Wikipedia [en.wikipedia.org]

- 3. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Strontium bromide | Br2Sr | CID 25302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Strontium bromide 1-hydrate | Br2H2OSr | CID 16212827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | Br2H2OSr | CID 17749157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Strontium bromide | 10476-81-0 [amp.chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. elib.dlr.de [elib.dlr.de]

Application Notes and Protocol for the Dehydration of Strontium Bromide Hexahydrate to Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium bromide (SrBr₂) is a salt with applications in various fields, including pharmaceuticals and as a precursor for other strontium compounds. It exists in several hydration states, with the hexahydrate (SrBr₂·6H₂O) and monohydrate (SrBr₂·H₂O) being common forms. The controlled dehydration of the hexahydrate to the monohydrate is a critical step in many experimental and manufacturing processes, ensuring a defined water content for subsequent reactions or formulations. This document provides a detailed protocol for the thermal dehydration of strontium bromide hexahydrate to strontium bromide monohydrate in a laboratory setting.

The conversion of the hexahydrate to the monohydrate involves the removal of five water molecules.[1] This process is typically achieved by heating the material under controlled conditions.[1] Further heating to higher temperatures (around 180°C) will lead to the formation of the anhydrous form.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dehydration of strontium bromide hexahydrate to the monohydrate, as derived from various experimental studies.

| Parameter | Value | Conditions/Remarks | Source(s) |

| Dehydration Temperature | 60 - 100 °C | In a circulating air or nitrogen atmosphere. | [1][3][4] |

| 70 °C | In a circulating air oven for several hours. | [3] | |

| 80 °C | In a dry N₂ flow for 1 hour. | [4] | |

| Heating Rate | 0.1 - 5 °C/min | For thermal analysis (TGA). | [5][6] |

| Starting Material | Strontium Bromide Hexahydrate (SrBr₂·6H₂O) | Crystalline solid. | [3] |

| Particle Size | 0.2 - 1.25 mm | As used in some experimental studies. | [3] |

| Atmosphere | Air or Inert Gas (e.g., Nitrogen) | To prevent unwanted reactions at higher temperatures. | [1][4] |

| Monitoring | Mass Loss | To confirm the removal of 5 water molecules. | [3] |

| Theoretical Mass Loss | ~25.3% | Calculated based on the molar masses of SrBr₂·6H₂O and SrBr₂·H₂O. | |

| Product | This compound (SrBr₂·H₂O) | Crystalline solid. | [1][3] |

Experimental Protocol

This protocol details the step-by-step procedure for the dehydration of strontium bromide hexahydrate to this compound.

3.1. Materials and Equipment

-

Strontium Bromide Hexahydrate (SrBr₂·6H₂O)

-

Drying oven with temperature control and preferably with the option for an inert gas purge

-

Porcelain or glass dish

-

Spatula

-

Analytical balance (4 decimal places)

-

Desiccator

-

Optional: Thermogravimetric Analyzer (TGA) for precise monitoring and kinetic studies

-

Optional: X-ray Diffractometer (XRD) for phase identification

3.2. Procedure

-

Sample Preparation:

-

Accurately weigh a clean, dry porcelain or glass dish.

-

Add a known mass of strontium bromide hexahydrate to the dish. The amount will depend on the experimental requirements. For laboratory-scale preparation, 5-10 g is a typical starting quantity.

-

Record the initial mass of the strontium bromide hexahydrate.

-

-

Dehydration:

-

Preheat the drying oven to the desired temperature. A temperature of 70-80°C is recommended for a controlled dehydration.[3][4]

-

Place the dish containing the strontium bromide hexahydrate into the preheated oven.

-

If using an inert atmosphere, purge the oven with dry nitrogen gas.

-

Heat the sample for a sufficient duration to ensure complete conversion to the monohydrate. This may take several hours.[3] The exact time will depend on the sample size, particle size, and oven conditions.

-

To monitor the progress, the sample can be periodically removed from the oven (after cooling in a desiccator) and weighed. The dehydration is complete when the mass becomes constant.

-

-

Completion and Characterization:

-

The theoretical mass loss for the conversion of SrBr₂·6H₂O to SrBr₂·H₂O is approximately 25.3%. The final mass should correspond to this calculated loss.

-

Once the dehydration is complete, turn off the oven and allow the sample to cool to room temperature in a desiccator to prevent rehydration from atmospheric moisture.

-

Store the resulting this compound in a tightly sealed container in a desiccator.

-

(Optional) The identity and purity of the final product can be confirmed using analytical techniques such as Thermogravimetric Analysis (TGA) to observe the water loss steps or X-ray Diffraction (XRD) to confirm the crystal structure of the monohydrate.

-

Visualization

The following diagrams illustrate the logical workflow of the dehydration protocol.

Caption: Experimental workflow for the dehydration of Strontium Bromide Hexahydrate.

Safety Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Handle strontium bromide in a well-ventilated area.

-

Consult the Safety Data Sheet (SDS) for strontium bromide hexahydrate before starting any work.

References

Application Notes and Protocols for the X-ray Diffraction Analysis of Strontium Bromide Monohydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Strontium bromide (SrBr₂) is a salt that can exist in various hydration states, with the monohydrate (SrBr₂·H₂O) being a common form. The degree of hydration can significantly impact the physicochemical properties of a substance, including its crystal structure, stability, and solubility. X-ray diffraction (XRD) is a powerful and non-destructive analytical technique that is essential for the solid-state characterization of materials like strontium bromide monohydrate. It provides detailed information about the crystal structure, phase purity, and crystallinity.

These application notes provide an overview of the application of both Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction (SCXRD) for the analysis of this compound. Detailed experimental protocols and data presentation guidelines are included to assist researchers in obtaining high-quality and reliable data.

Data Presentation

The crystallographic data for this compound, as determined by single-crystal X-ray diffraction, are summarized in the table below. It is important to note that this data is based on a publication from 1964. Researchers are encouraged to consult the latest crystallographic databases for any further refined structures.

Table 1: Crystallographic Data for this compound (SrBr₂·H₂O)

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [Dyke & Sass, 1964] |

| Space Group | Pnma (No. 62) or Pn2₁a (No. 33) | [Dyke & Sass, 1964] |

| Unit Cell Dimensions | a = 11.42 Å | [Dyke & Sass, 1964] |

| b = 4.30 Å | [Dyke & Sass, 1964] | |

| c = 9.20 Å | [Dyke & Sass, 1964] | |

| Molecules per Unit Cell (Z) | 4 | [Dyke & Sass, 1964] |

Experimental Protocols

The following are detailed protocols for the analysis of this compound using powder and single-crystal XRD. Given that strontium bromide can be hygroscopic (absorb moisture from the air) or efflorescent (lose water to the air) depending on the ambient humidity, careful sample preparation and handling are crucial.

Powder X-ray Diffraction (PXRD) Protocol

PXRD is a rapid and powerful technique for identifying the crystalline phase of a bulk sample and assessing its purity.

3.1.1. Sample Preparation

-

Grinding: Gently grind the this compound sample to a fine, uniform powder using an agate mortar and pestle. The ideal particle size for PXRD is typically in the range of 1-10 µm to ensure good particle statistics and minimize preferred orientation. Avoid overly aggressive grinding, which can induce amorphization or dehydration.

-

Sample Mounting:

-

Use a zero-background sample holder (e.g., a silicon single crystal wafer with a shallow well) to minimize background signal.

-

Carefully load the powdered sample into the holder, ensuring a flat and smooth surface that is level with the holder's surface. A glass slide can be used to gently press and level the powder.

-

For environmentally sensitive samples: If the sample is suspected to be unstable under ambient conditions, a sealed sample holder or a holder with a thin, X-ray transparent cover (e.g., Kapton® or Mylar® film) should be used to protect the sample from changes in humidity during the measurement.[1]

-

3.1.2. Instrumental Parameters (Example)

The following are typical starting parameters for a modern powder diffractometer equipped with a Cu Kα source. These may need to be optimized for the specific instrument and sample.

| Parameter | Typical Setting |

| X-ray Source | Cu Kα (λ = 1.5406 Å) |

| Voltage | 40 kV |

| Current | 40 mA |

| Goniometer Scan Range (2θ) | 5° - 70° |

| Step Size | 0.02° |

| Scan Speed/Time per Step | 1-5 seconds |

| Divergence Slit | 1/2° |

| Anti-scatter Slit | 1° |

| Detector | Scintillation or solid-state detector |

3.1.3. Data Analysis

-

Phase Identification: The resulting diffraction pattern (a plot of intensity vs. 2θ) should be compared to reference patterns from crystallographic databases (e.g., the Powder Diffraction File™ from the ICDD) to confirm the identity of this compound and to identify any crystalline impurities.

-

Lattice Parameter Refinement: For a pure phase, the positions of the diffraction peaks can be used to refine the unit cell parameters.

-

Quantitative Analysis: If multiple phases are present, their relative amounts can be quantified using methods such as the Rietveld refinement.

Single-Crystal X-ray Diffraction (SCXRD) Protocol

SCXRD provides the most detailed and unambiguous structural information, including bond lengths, bond angles, and the precise arrangement of atoms in the crystal lattice.

3.2.1. Crystal Selection and Mounting

-

Crystal Selection: Under a polarizing microscope, select a single crystal of this compound that is transparent, free of cracks, and has well-defined faces. The ideal crystal size for most laboratory diffractometers is between 0.1 and 0.3 mm in all dimensions.[2]

-

Crystal Mounting:

-

Carefully mount the selected crystal on a goniometer head using a suitable adhesive (e.g., epoxy or UV-curable glue) or a cryo-loop.

-

If the crystal is sensitive to the atmosphere, it should be coated in an inert oil (e.g., Paratone-N) before mounting to prevent dehydration or over-hydration.

-

3.2.2. Data Collection

-

Instrument Setup: A four-circle goniometer equipped with a CCD or CMOS area detector is typically used. The X-ray source can be a sealed tube (e.g., Mo Kα, λ = 0.71073 Å) or a microfocus source.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.

-

Data Collection Strategy: A full sphere of diffraction data is typically collected by rotating the crystal through a series of frames at different orientations. The exposure time per frame will depend on the crystal's scattering power and the X-ray source intensity. Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

3.2.3. Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz-polarization effects and absorption.

-

Structure Solution: The arrangement of atoms in the unit cell is determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final, high-precision crystal structure.

Mandatory Visualizations

Experimental Workflow for PXRD Analysis

Caption: Workflow for Powder X-ray Diffraction (PXRD) analysis of this compound.

Logical Relationship for Structure Determination

References

Application Note: Thermogravimetric Analysis of Strontium Bromide Monohydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thermogravimetric Analysis (TGA) is a powerful analytical technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly valuable for characterizing hydrated salts, providing critical information about their thermal stability, stoichiometry of hydration, and decomposition kinetics.

Strontium bromide (SrBr₂) is an inorganic salt that exists in various hydrated forms, with the monohydrate (SrBr₂·H₂O) and hexahydrate (SrBr₂·6H₂O) being the most common. These materials are of significant interest for applications in thermochemical energy storage, where the reversible hydration and dehydration reactions are used to store and release thermal energy[1][2]. The transition between the anhydrous and monohydrate forms is particularly relevant for applications requiring operating temperatures between 150°C and 300°C[1][2].

This application note provides a detailed protocol for the thermogravimetric analysis of strontium bromide monohydrate to determine its water content and dehydration temperature.

Experimental Protocol

1. Materials and Instrumentation

-

Sample: this compound (SrBr₂·H₂O). Note: Commercially available strontium bromide is often in the hexahydrate form (SrBr₂·6H₂O)[1]. The monohydrate can be prepared by drying the hexahydrate in a circulating air oven at 70-110°C for several hours until a constant mass is achieved, corresponding to the loss of five water molecules[1][3].

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Pans: Aluminum or platinum pans are suitable.

-

Purge Gas: High-purity nitrogen (99.99% or higher).

2. Instrument Setup and Calibration

-

Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's guidelines.

-

Set up the purge gas (Nitrogen) with a constant flow rate. A typical flow rate is 20-50 mL/min through the balance and furnace.

-

Perform a baseline run with an empty sample pan to ensure a stable, flat baseline before running the sample.

3. TGA Method Parameters

A typical TGA method for analyzing the dehydration of this compound is detailed below.

| Parameter | Value |

| Sample Mass | 5 - 10 mg |

| Sample Pan | Open Aluminum Pan |

| Purge Gas | Nitrogen |

| Gas Flow Rate | 40 mL/min |

| Temperature Program | 1. Equilibrate at 30°C2. Isothermal for 5 min3. Ramp from 30°C to 300°C at 10°C/min |

4. Procedure

-

Tare an empty TGA sample pan on the microbalance.

-

Accurately weigh 5-10 mg of the this compound sample into the pan. Record the initial mass precisely.

-

Load the sample pan into the TGA furnace.

-

Start the pre-defined temperature program.

-

The instrument will record the sample mass as a function of temperature.

-

Once the run is complete, cool the furnace and remove the sample.

-

Analyze the resulting TGA curve to determine the mass loss and decomposition temperatures.

Data Presentation and Results

The TGA of this compound is expected to show a single, well-defined mass loss step corresponding to the removal of one molecule of water of crystallization. The reaction for this dehydration is:

SrBr₂·H₂O(s) → SrBr₂(s) + H₂O(g)

The theoretical mass loss can be calculated based on the molar masses:

-

Molar Mass of SrBr₂·H₂O: 265.44 g/mol

-

Molar Mass of H₂O: 18.02 g/mol

-

Theoretical % Mass Loss: (18.02 / 265.44) * 100% = 6.79%

The experimental data obtained from the TGA curve is summarized in the table below. The onset temperature represents the temperature at which the dehydration process begins, while the final temperature indicates the completion of the water loss. The transition to the anhydrous form is reported to occur at approximately 180°C[3][4].

Table 1: Summary of TGA Data for SrBr₂·H₂O Dehydration

| Parameter | Theoretical Value | Experimental Value (Typical) |

| Initial Mass (mg) | N/A | 7.55 mg |

| Dehydration Step | 1 | 1 |

| Onset Temperature | N/A | ~165°C |

| Final Temperature | N/A | ~195°C |

| Mass Loss (%) | 6.79% | 6.82% |

| Residue at 300°C (%) | 93.21% | 93.18% |

The close agreement between the experimental mass loss and the theoretical value confirms the sample's identity as a monohydrate and indicates its purity.

Logical Workflow Diagram

The following diagram illustrates the complete workflow for the TGA of this compound, from sample preparation to final data analysis.

Caption: TGA experimental workflow for this compound.

References

Application Notes and Protocols: Strontium Bromide Monohydrate in Medical Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction